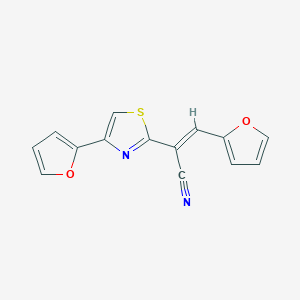
(E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of acrylonitrile derivatives. This compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of (E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity towards normal cells, indicating its potential as a safe and effective anticancer agent. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using (E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile in lab experiments include its high potency and selectivity towards cancer cells, as well as its low toxicity towards normal cells. However, the limitations of using this compound include its relatively low solubility in water, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for the research of (E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile. These include:
1. Further investigation of the mechanism of action of this compound to better understand its anticancer and anti-inflammatory activities.
2. Development of more efficient synthesis methods for this compound to increase its yield and purity.
3. Exploration of the potential applications of this compound in other fields, such as material science and organic synthesis.
4. Investigation of the potential synergistic effects of this compound with other anticancer agents or anti-inflammatory agents.
5. Development of more efficient delivery systems for this compound to improve its bioavailability and therapeutic efficacy.
Conclusion
This compound is a synthetic compound that has shown promising anticancer and anti-inflammatory activities. Its potential applications in medicinal chemistry, material science, and organic synthesis make it a compound of significant interest in scientific research. Further investigation of its mechanism of action and potential applications is warranted to fully understand its therapeutic potential.
合成法
The synthesis of (E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile has been reported in the literature. The most common method involves the reaction of 2-furylthiocarbonyl chloride with 2-amino-4-(furan-2-yl)thiazole in the presence of a base, followed by the reaction of the resulting intermediate with acrylonitrile. The product is obtained in good yield and purity after purification by column chromatography.
科学的研究の応用
(E)-3-(furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2S/c15-8-10(7-11-3-1-5-17-11)14-16-12(9-19-14)13-4-2-6-18-13/h1-7,9H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRNBAZSNRCJHF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

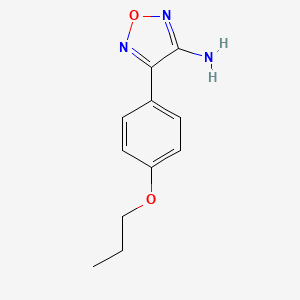
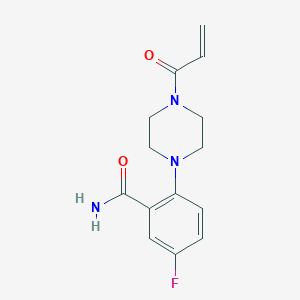

![3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2790768.png)
![3-(4-ethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2790770.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2790771.png)
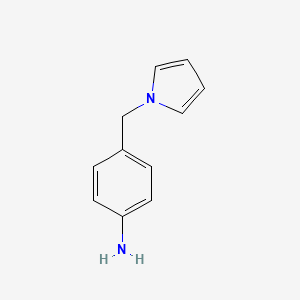
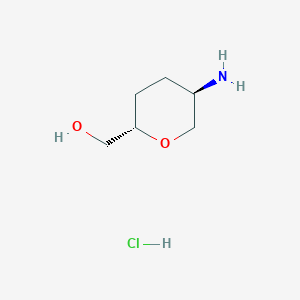
![2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2790775.png)
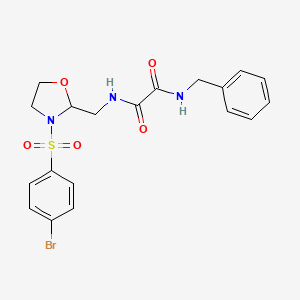


![1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2790782.png)
![4-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2790783.png)